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Audience: Researchers, scientists, and drug development professionals.

Introduction
Orteronel (TAK-700) is an oral, non-steroidal, and reversible inhibitor of the enzyme

Cytochrome P450 17A1 (CYP17A1).[1][2] It was developed by Takeda Pharmaceutical

Company in conjunction with Millennium Pharmaceuticals for the treatment of castration-

resistant prostate cancer (CRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

[3][4] Orteronel selectively inhibits androgen biosynthesis, a critical pathway for prostate

cancer proliferation.[5] Despite showing promise in early-phase trials by effectively suppressing

androgen levels, Orteronel's development was terminated after Phase III trials failed to

demonstrate a significant improvement in the primary endpoint of overall survival.[3][6] This

guide provides an in-depth technical overview of Orteronel's pharmacological profile, including

its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial outcomes.

Mechanism of Action
Orteronel's primary mechanism is the inhibition of androgen synthesis by targeting CYP17A1,

an enzyme crucial for the production of androgens in the testes, adrenal glands, and prostate

tumor tissue.[1][3]
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CYP17A1 is a dual-function enzyme that catalyzes two key sequential reactions in the

steroidogenesis pathway:

17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxy

derivatives.[3]

17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxyprogesterone and 17α-

hydroxypregnenolone to form androstenedione and dehydroepiandrosterone (DHEA),

respectively.[3][7]

These products, DHEA and androstenedione, are precursors to testosterone.[3] By inhibiting

CYP17A1, Orteronel effectively reduces the circulating levels of these androgens, thereby

depriving prostate cancer cells of the ligands necessary for androgen receptor (AR) activation

and signaling.[5][8]

Selectivity for 17,20-Lyase
A distinguishing feature of Orteronel is its selective inhibition of the 17,20-lyase activity of

CYP17A1 over its 17α-hydroxylase activity.[1][9] Preclinical studies demonstrated that

Orteronel is 5.4 times more potent at inhibiting 17,20-lyase compared to 17α-hydroxylase.[1]

[8] This selectivity was hypothesized to offer a clinical advantage by minimizing the disruption

of the glucocorticoid biosynthesis pathway, potentially reducing the need for concomitant

corticosteroid administration that is required with less selective CYP17A1 inhibitors like

abiraterone.[1][7] The inhibition is also reversible.[1]

Signaling Pathway Diagram
The following diagram illustrates the steroid biosynthesis pathway and the specific point of

inhibition by Orteronel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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